(-)-Tetraconazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

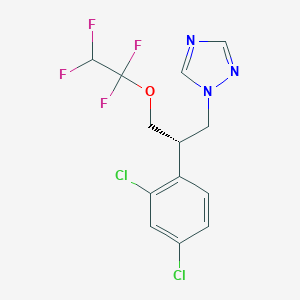

(S)-tetraconazole is a 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]1,2,4-triazole that is the (S)-enantiomer of tetraconazole. It is an enantiomer of a (R)-tetraconazole.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Activity

(-)-Tetraconazole is predominantly employed as a fungicide to control a variety of fungal diseases in crops. It is effective against pathogens such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Rhizoctonia solani. The compound works by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Application Methods

The application methods for this compound include:

- Foliar Spray : Ground or aerial application techniques are commonly used.

- Chemigation : Incorporating the fungicide into irrigation systems to ensure even distribution.

Environmental Impact

Soil Microbial Community Effects

Research has indicated that the application of this compound can significantly alter soil microbial communities. A study demonstrated that varying concentrations of tetraconazole affected microbial biomass and activity, leading to shifts in community structure. Notably, at field application rates, microbial biomass carbon and respiration were inhibited but showed signs of recovery over time .

| Application Rate (mg/kg) | Microbial Biomass C (g/kg) | Basal Respiration (mg CO2/kg) |

|---|---|---|

| T1 (0.33) | Decreased | Decreased |

| T3 (1.00) | Further decreased | Further decreased |

| T10 (3.33) | Significant decrease | Significant decrease |

Toxicological Studies

Chronic Toxicity

Toxicological assessments have identified the liver and kidneys as primary target organs for this compound toxicity in various species. Studies revealed that chronic exposure led to increased liver weights and enzyme levels indicative of liver damage .

Developmental Toxicity

In developmental studies on rats and rabbits, tetraconazole did not show increased susceptibility in fetuses when exposed in utero. However, maternal toxicity was evident at doses that also affected fetal development .

Case Studies

Case Study 1: Residue Levels in Crops

A study examining the dissipation of tetraconazole residues on greenhouse cucumbers found that the compound dissipated effectively under recommended application conditions, with half-lives ranging from 69 to 87 days depending on environmental factors . This information is crucial for understanding safe harvest intervals.

Case Study 2: Maximum Residue Levels (MRLs)

The European Food Safety Authority (EFSA) has reviewed MRLs for tetraconazole across various crops, establishing guidelines to ensure consumer safety while maintaining agricultural productivity . The highest chronic exposure levels were noted in specific demographics, emphasizing the need for monitoring residue levels in food products.

Eigenschaften

CAS-Nummer |

131320-42-8 |

|---|---|

Molekularformel |

C13H11Cl2F4N3O |

Molekulargewicht |

372.14 g/mol |

IUPAC-Name |

1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |

InChI |

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1 |

InChI-Schlüssel |

LQDARGUHUSPFNL-QMMMGPOBSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |

Isomerische SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=NC=N2)COC(C(F)F)(F)F |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.